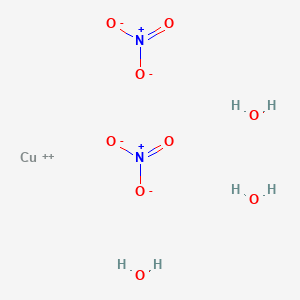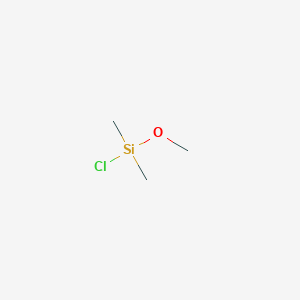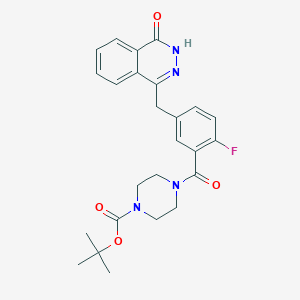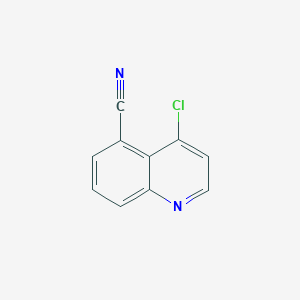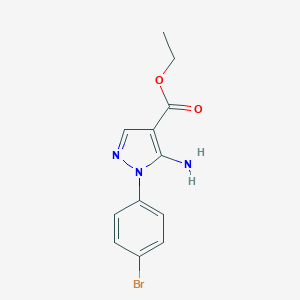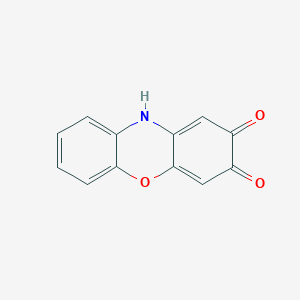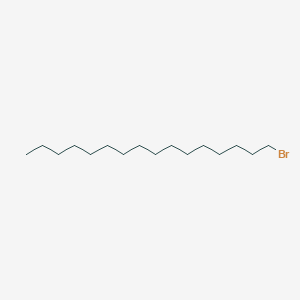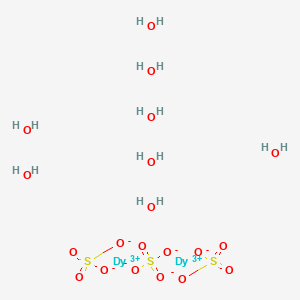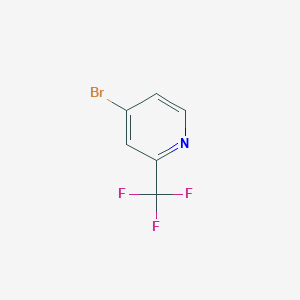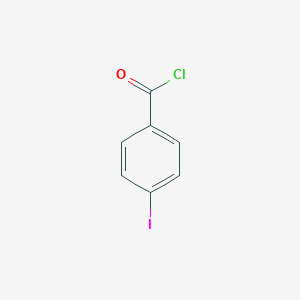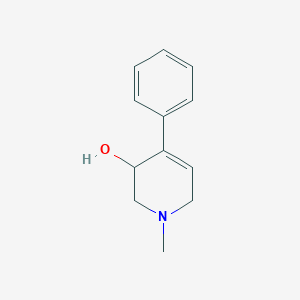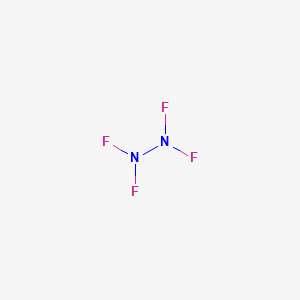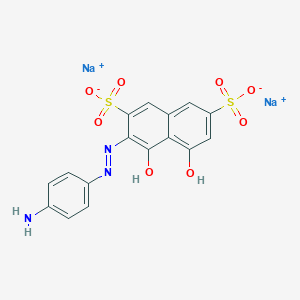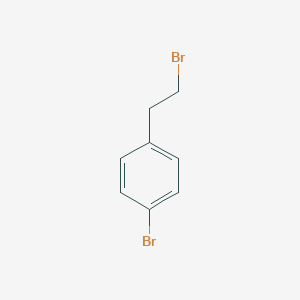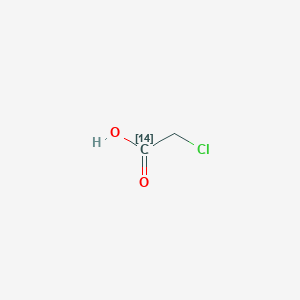
2-chloroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloroacetic acid: is a radiolabeled compound with the chemical formula C2H3ClO2 and a molecular weight of 96.51502 g/mol . It is a derivative of chloroacetic acid, where the carbon-1 position is labeled with the radioactive isotope carbon-14. This compound is used extensively in scientific research due to its radioactive properties, which allow for tracing and studying various biochemical and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chloroacetic acid-1-14C can be synthesized through the chlorination of acetic acid-1-14C. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as red phosphorus or sulfur. The reaction is carried out under controlled conditions to ensure the selective chlorination at the carbon-1 position .
Industrial Production Methods: Industrial production of chloroacetic acid-1-14C follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of acetic acid-1-14C in a reactor, followed by purification steps to isolate the desired product. The purity and specific activity of the final product are critical parameters that are closely monitored during production .
Análisis De Reacciones Químicas
Types of Reactions: Chloroacetic acid-1-14C undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to produce chloroacetic acid derivatives.
Reduction: Reduction reactions can convert chloroacetic acid-1-14C to other compounds such as glycolic acid.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed:
Nucleophilic substitution: Products include hydroxyacetic acid, aminoacetic acid, and thioglycolic acid.
Oxidation: Products include chloroacetic acid derivatives.
Reduction: Products include glycolic acid.
Aplicaciones Científicas De Investigación
Chemistry: Chloroacetic acid-1-14C is used as a tracer in various chemical reactions to study reaction mechanisms and pathways. Its radioactive properties allow for the detection and quantification of reaction intermediates and products.
Biology: In biological research, chloroacetic acid-1-14C is used to study metabolic pathways and enzyme activities. It is incorporated into biomolecules, allowing researchers to trace the movement and transformation of these molecules within biological systems.
Medicine: Chloroacetic acid-1-14C is used in medical research to study drug metabolism and pharmacokinetics. It helps in understanding how drugs are absorbed, distributed, metabolized, and excreted in the body.
Industry: In industrial applications, chloroacetic acid-1-14C is used in the synthesis of various chemicals and pharmaceuticals. Its radioactive properties are utilized in quality control and process optimization.
Mecanismo De Acción
The mechanism of action of chloroacetic acid-1-14C involves its incorporation into chemical and biological systems, where it acts as a tracer. The radioactive carbon-14 isotope emits beta particles, which can be detected using various techniques such as liquid scintillation counting or autoradiography. This allows researchers to track the movement and transformation of the compound within the system, providing valuable insights into reaction mechanisms and metabolic pathways .
Comparación Con Compuestos Similares
Chloroacetic acid: The non-radioactive parent compound.
Bromoacetic acid-1-14C: A similar radiolabeled compound with a bromine atom instead of chlorine.
Iodoacetic acid-1-14C: A similar radiolabeled compound with an iodine atom instead of chlorine.
Uniqueness: Chloroacetic acid-1-14C is unique due to its specific labeling with carbon-14 at the carbon-1 position. This allows for precise tracing and study of its behavior in chemical and biological systems. Compared to other similar compounds, chloroacetic acid-1-14C offers distinct advantages in terms of its reactivity and the ease of detection of its radioactive emissions .
Propiedades
Número CAS |
1633-46-1 |
|---|---|
Fórmula molecular |
C2H3ClO2 |
Peso molecular |
96.49 g/mol |
Nombre IUPAC |
2-chloroacetic acid |
InChI |
InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i2+2 |
Clave InChI |
FOCAUTSVDIKZOP-HQMMCQRPSA-N |
SMILES |
C(C(=O)O)Cl |
SMILES isomérico |
C([14C](=O)O)Cl |
SMILES canónico |
C(C(=O)O)Cl |
Sinónimos |
CHLOROACETIC ACID-1-14C 20-40 MCI PERMMO L |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


